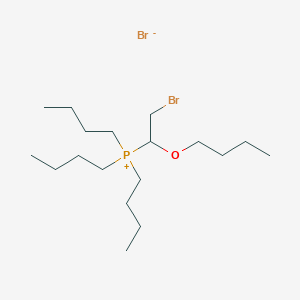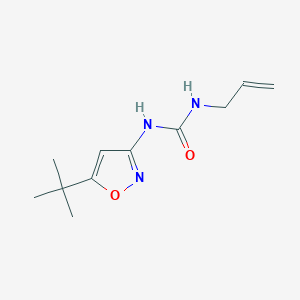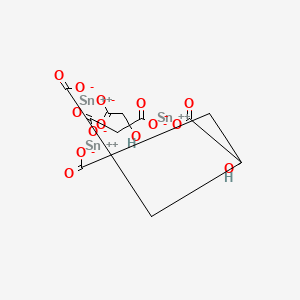
Tin(2+) citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Tin(2+) citrate can be synthesized by reacting a stannous salt, such as stannous chloride, with citric acid in an aqueous solution. The reaction typically involves dissolving the stannous salt in water and then adding citric acid under controlled pH conditions to form the this compound complex . The reaction can be represented as follows:
SnCl2+C6H8O7→Sn(C6H5O7)+2HCl
Industrial Production Methods
Industrial production of this compound involves similar principles but on a larger scale. The process may include additional steps for purification and crystallization to obtain a high-purity product. The use of automated reactors and precise control of reaction parameters ensures consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Tin(2+) citrate undergoes various chemical reactions, including:
Oxidation: Tin(2+) can be oxidized to tin(4+) in the presence of oxidizing agents.
Reduction: Tin(2+) can act as a reducing agent, reducing other compounds while itself being oxidized.
Substitution: Ligand exchange reactions where the citrate ligand can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: this compound can reduce metal ions such as silver and gold ions to their metallic forms.
Substitution: Ligand exchange can be facilitated by adding competing ligands under controlled pH and temperature conditions.
Major Products
Oxidation: Tin(4+) citrate or other tin(4+) compounds.
Reduction: Metallic silver or gold.
Substitution: New coordination complexes with different ligands.
Applications De Recherche Scientifique
Chemistry
Tin(2+) citrate is used as a reducing agent in various chemical reactions. Its ability to donate electrons makes it valuable in synthesizing nanoparticles and other materials .
Biology
In biological research, this compound is studied for its potential antimicrobial properties. It can inhibit the growth of certain bacteria and fungi, making it a candidate for use in antimicrobial coatings and treatments .
Medicine
This compound is explored for its potential use in medical imaging and as a component in dental products. Its ability to interact with biological tissues and its relatively low toxicity make it a subject of interest in medical research .
Industry
In the industrial sector, this compound is used in electroplating and as a stabilizer in various formulations. Its role in producing high-quality coatings and its stability under different conditions make it valuable in manufacturing processes .
Mécanisme D'action
The mechanism of action of tin(2+) citrate involves its ability to donate electrons and form complexes with various molecules. In biological systems, it can interact with cellular components, leading to antimicrobial effects. The exact molecular targets and pathways are still under investigation, but its ability to disrupt microbial cell walls and interfere with metabolic processes is well-documented .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tin(4+) citrate: Tin in the +4 oxidation state, with different reactivity and applications.
Stannous fluoride: Used in dental products for its ability to strengthen tooth enamel.
Stannous chloride: A common reducing agent with applications in various chemical reactions.
Uniqueness
Tin(2+) citrate is unique due to its specific coordination with citric acid, which imparts distinct chemical properties. Its ability to act as both a reducing agent and a complexing agent makes it versatile in various applications. Compared to other tin compounds, its relatively low toxicity and stability under different conditions further enhance its appeal in research and industry .
Propriétés
Numéro CAS |
59178-29-9 |
|---|---|
Formule moléculaire |
C12H10O14Sn3 |
Poids moléculaire |
734.3 g/mol |
Nom IUPAC |
2-hydroxypropane-1,2,3-tricarboxylate;tin(2+) |
InChI |
InChI=1S/2C6H8O7.3Sn/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;/q;;3*+2/p-6 |
Clé InChI |
OQXQWBAPFLMGSZ-UHFFFAOYSA-H |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Sn+2].[Sn+2].[Sn+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


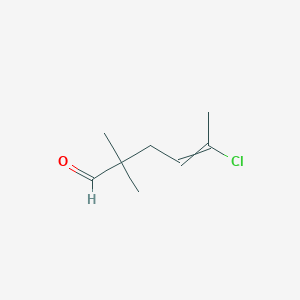
![N'-{4-[(6-Bromopyridin-2-yl)oxy]phenyl}-N-methoxy-N-methylurea](/img/structure/B14624664.png)
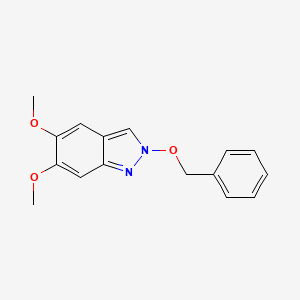

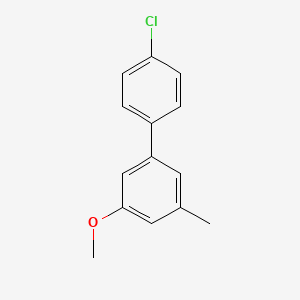

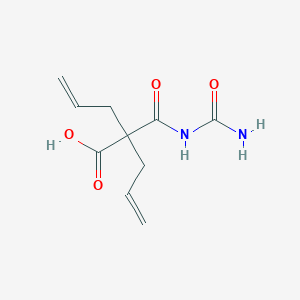



![4-[(E)-(4-Amino-3-methylphenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14624716.png)
![8-Amino-5-hydroxy-7-methoxy-6-methyl-9H-pyrrolo[1,2-a]indol-9-one](/img/structure/B14624725.png)
